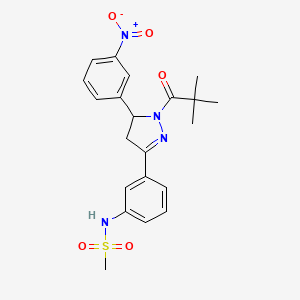![molecular formula C12H14BrNO B2909958 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol CAS No. 1797170-03-6](/img/structure/B2909958.png)
2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol is an organic compound that belongs to the class of phenylpropanolamines This compound features a bromophenyl group, a propargyl group, and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol typically involves multi-step organic reactions. One common route might include:
Bromination: Starting with phenylpropanolamine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated intermediate can then undergo alkylation with propargyl bromide in the presence of a base such as potassium carbonate.
Amination: Finally, the alkylated product can be treated with methylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium thiolate, ammonia, sodium alkoxide.
Major Products Formed
Oxidation: 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]acetone.
Reduction: 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, possibly as a ligand for certain receptors.
Medicine: Investigated for its pharmacological properties, which may include activity as a bronchodilator or central nervous system stimulant.
Industry: Could be used in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol would depend on its specific application. For instance, if it acts as a bronchodilator, it might work by relaxing smooth muscle in the airways through interaction with beta-adrenergic receptors. If it has central nervous system activity, it might influence neurotransmitter release or uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanolamine: A compound with similar structure but without the bromine and propargyl groups.
Ephedrine: Another phenylpropanolamine derivative with different substituents.
Pseudoephedrine: Similar to ephedrine but with a different stereochemistry.
Uniqueness
2-(3-Bromophenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol is unique due to the presence of the bromine atom and the propargyl group, which can impart different chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-3-7-14(2)12(9-15)10-5-4-6-11(13)8-10/h1,4-6,8,12,15H,7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBTXJKVQRANTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(CO)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2909879.png)

![3-(4-methoxyphenyl)-5-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2909883.png)
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2909884.png)


![N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2909888.png)

![2,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2909892.png)
![6-((2-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2909893.png)
![3-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909897.png)
